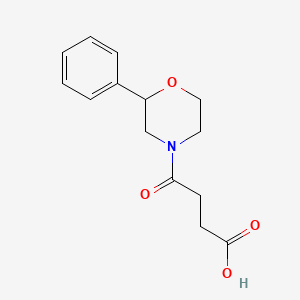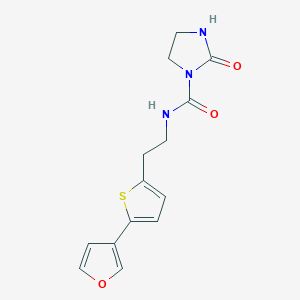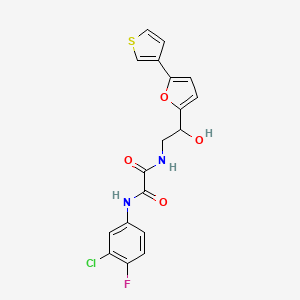![molecular formula C13H15NO3 B2989054 2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid CAS No. 2305526-81-0](/img/structure/B2989054.png)
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone substituted with a methyl group and a phenyl group that is further substituted with a prop-2-enoylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanoic acid and 3-aminophenylpropanoic acid.
Formation of Amide Bond: The 3-aminophenylpropanoic acid is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enoylamino group.
Coupling Reaction: The resulting intermediate is then coupled with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or phenyl derivatives.
科学的研究の応用
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
作用機序
The mechanism of action of 2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The prop-2-enoylamino group can form hydrogen bonds or electrostatic interactions with target proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-Methyl-2-phenylpropanoic acid: Similar structure but lacks the prop-2-enoylamino group.
3-Phenylpropanoic acid: Similar backbone but lacks the methyl and prop-2-enoylamino groups.
2-Methylpropanoic acid: Lacks the phenyl and prop-2-enoylamino groups.
Uniqueness
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid is unique due to the presence of the prop-2-enoylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-11(15)14-10-7-5-6-9(8-10)13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBDEZZLWDIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)NC(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2988971.png)



![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine](/img/structure/B2988977.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2988982.png)
![2-(4-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2988983.png)
![3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B2988988.png)

![1-(1,3-BENZOXAZOL-2-YL)-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2988991.png)


